

In-Depth Technical Guide to the Pharmacological Properties of CFTR Potentiator 6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CFTR corrector 6

Cat. No.: B8227388

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Initial Note on Nomenclature: The compound referred to as "**CFTR corrector 6**" in some commercial contexts is, in fact, a potent potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide will accurately refer to it as CFTR Potentiator 6, corresponding to "Example 27" as described in patent WO2018094137A1, titled "Pyrrolopyrimidines as cftr potentiators". This distinction is critical as correctors and potentiators have fundamentally different mechanisms of action.

Executive Summary

CFTR Potentiator 6 is a novel small molecule belonging to the pyrrolopyrimidine class that has demonstrated significant efficacy in enhancing the channel gating function of the CFTR protein. This document provides a detailed overview of its pharmacological properties, including its mechanism of action, in vitro efficacy, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of therapeutics for cystic fibrosis (CF) and other CFTR-related disorders.

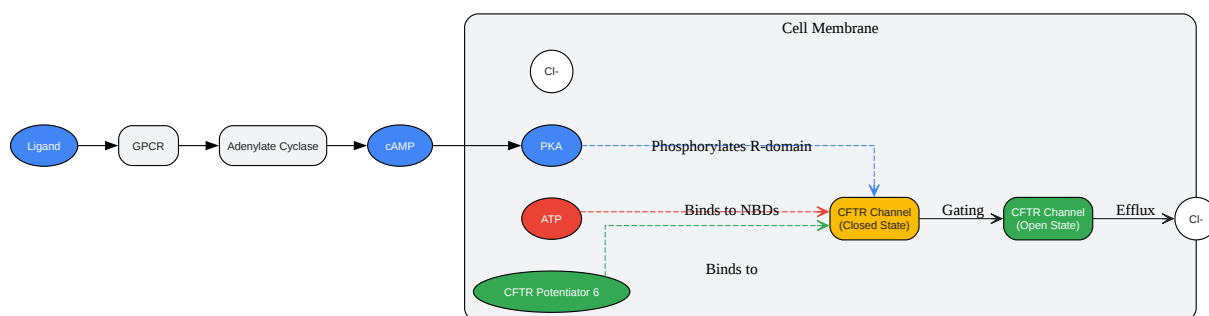
Mechanism of Action: A CFTR Potentiator

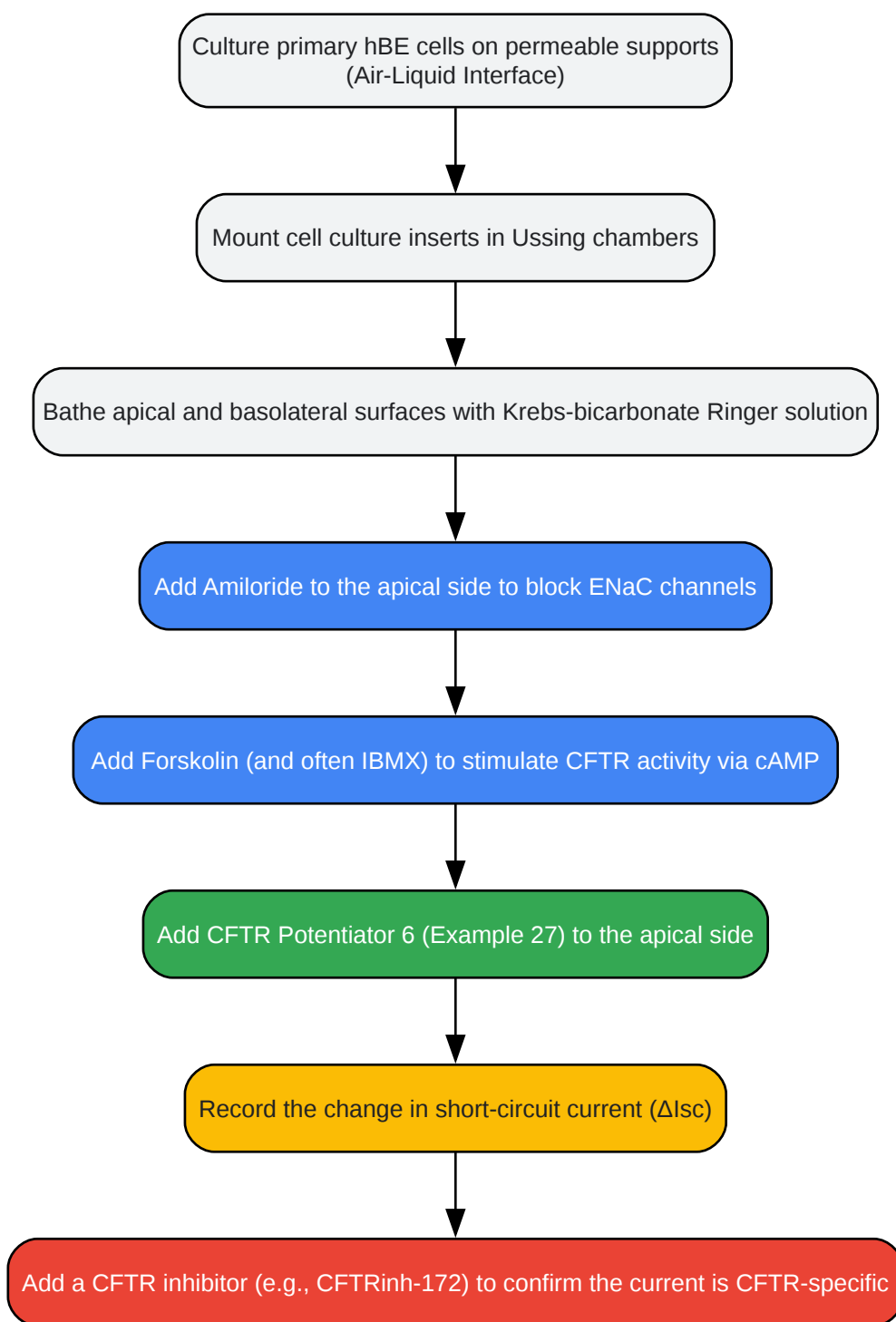
Unlike CFTR correctors that aim to rescue the misfolded F508del-CFTR protein and improve its trafficking to the cell surface, CFTR Potentiator 6 acts on CFTR channels that are already present at the plasma membrane. Its primary mechanism of action is to increase the open

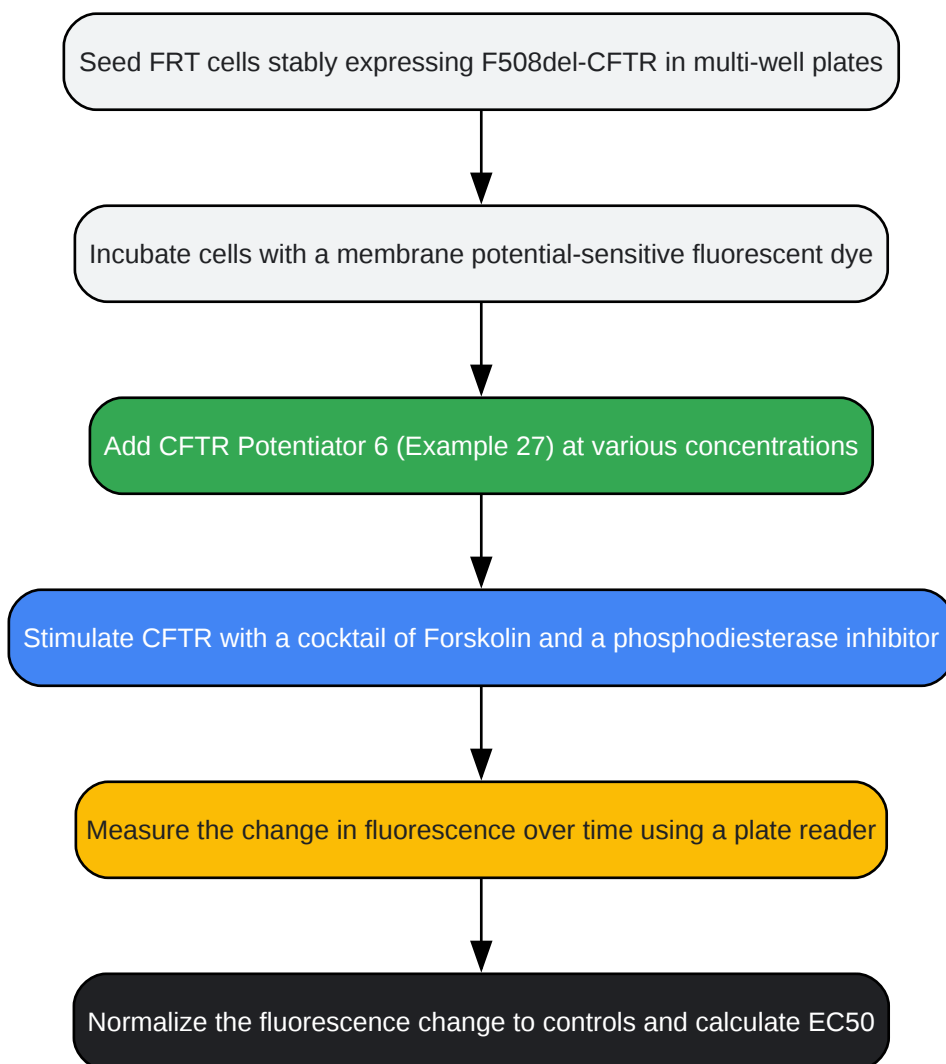
probability (P_o) of the CFTR channel, thereby augmenting the transmembrane flow of chloride ions. This potentiation of channel activity helps to restore the normal physiological function of epithelial tissues, which is impaired in individuals with CF.

The potentiation activity of this compound is crucial for mutations where the CFTR protein is expressed on the cell surface but exhibits defective gating (Class III mutations, e.g., G551D) or for partially corrected F508del-CFTR that has reached the cell membrane.

Below is a conceptual signaling pathway illustrating the role of a CFTR potentiator.







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- To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacological Properties of CFTR Potentiator 6]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8227388#pharmacological-properties-of-cftr-corrector-6\]](https://www.benchchem.com/product/b8227388#pharmacological-properties-of-cftr-corrector-6)

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